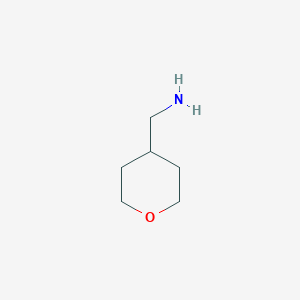

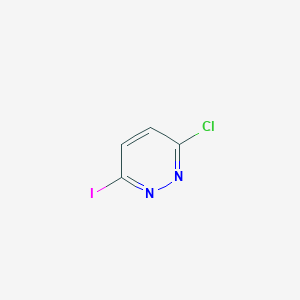

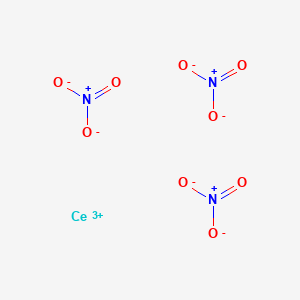

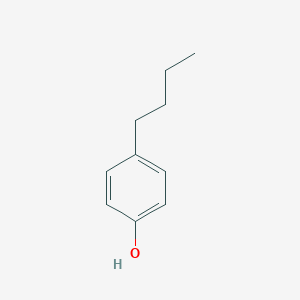

![molecular formula C6H7NO B154607 (1S,4R)-2-azabicyclo[2.2.1]hept-5-én-3-one CAS No. 130931-83-8](/img/structure/B154607.png)

(1S,4R)-2-azabicyclo[2.2.1]hept-5-én-3-one

Vue d'ensemble

Description

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince Lactam, is a bicyclic lactam compound. It is a versatile synthetic building block widely used in medicinal and synthetic organic chemistry due to its unique structural attributes and reactivity.

Synthetic Routes and Reaction Conditions:

Diels-Alder Cycloaddition: One common method involves the Diels-Alder cycloaddition of tosyl cyanide with cyclopentadiene. This reaction is typically carried out under controlled temperature conditions to ensure high yield and selectivity.

Chlorosulfonyl Isocyanate as Dienophile: Another method uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction with cyclopentadiene. This method is advantageous due to its simplicity and efficiency.

Methanesulfonyl Cyanide: The Diels-Alder cycloaddition of methanesulfonyl cyanide with cyclopentadiene is also employed.

One-Pot Procedure: A one-pot procedure for the preparation of Vince Lactam has been developed, which simplifies the synthesis process.

Industrial Production Methods:

Bioenzymatic and Chemical Means: Industrial production often involves bioenzymatic processes for the resolution of stereoisomers, as well as chemical methods to obtain stereospecific forms of Vince Lactam.

Types of Reactions:

Oxidation: Vince Lactam can undergo hydroxylation, introducing hydroxyl groups into the molecule.

Reduction: Reduction reactions can modify the double bond or other functional groups within the molecule.

Substitution: Various substitution reactions, such as fluorination and phenylselenylation, can be performed on Vince Lactam.

Cyclopropylation and Aziridine Ring Formation: These reactions involve the addition of cyclopropyl or aziridine groups to the double bond of Vince Lactam.

Common Reagents and Conditions:

Oxidizing Agents: For hydroxylation, common oxidizing agents include hydrogen peroxide and peracids.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Fluorinating agents like diethylaminosulfur trifluoride and phenylselenyl chloride are used for substitution reactions.

Major Products:

Hydroxylated Vince Lactam: Formed through hydroxylation reactions.

Fluorinated Vince Lactam: Resulting from fluorination reactions.

Cyclopropylated and Aziridine-Substituted Vince Lactam: Products of cyclopropylation and aziridine ring formation reactions.

Chemistry:

Synthetic Building Block: Vince Lactam is used as a building block for the synthesis of various carbocyclic nucleoside analogues and non-nucleoside therapeutic agents.

Methodology Development: It serves as a model substrate for developing new synthetic methodologies, particularly in the presence of transition metals.

Biology and Medicine:

Therapeutic Agents: Vince Lactam is utilized in the synthesis of therapeutic agents, including antiviral and anticancer compounds.

Drug Design: Its unique structure makes it a valuable scaffold in drug design and development.

Industry:

Polymerization Reactions: Vince Lactam is used in ring-opening metathesis polymerization (ROMP) to create various polymeric materials.

Applications De Recherche Scientifique

Synthèse d'ingrédients pharmaceutiquement actifs

(1S,4R)-2-azabicyclo[2.2.1]hept-5-én-3-one: sert d'intermédiaire précieux dans la synthèse de divers composés pharmaceutiquement actifs . Sa structure permet l'introduction de groupes protecteurs d'amino, qui sont cruciaux dans le développement de nouveaux médicaments. La pureté énantiomérique du composé est particulièrement importante pour créer des médicaments ayant des effets spécifiques souhaités tout en minimisant les effets secondaires.

Réactions de Diels-Alder hétérocycliques en chimie organique

Ce composé est utilisé dans les réactions de Diels-Alder hétérocycliques, un type de réaction de cycloaddition qui forme des cycles à six chaînons . Ces réactions sont fondamentales dans la construction de molécules organiques complexes, notamment des produits naturels et des candidats potentiels à la pharmacologie.

Science des matériaux : Blocs de construction pour les polymères

En science des matériaux, This compound peut être un précurseur de matériaux ayant des propriétés uniques. Sa structure bicyclique est utile pour créer des polymères à haute résistance et stabilité, qui sont souhaitables dans des matériaux comme les plastiques, les résines et les élastomères .

Biochimie : Études d'inhibition enzymatique

La structure unique du composé en fait un candidat pour l'étude des interactions enzyme-substrat. Il peut agir comme un inhibiteur ou un analogue de substrat pour comprendre les voies biochimiques et les mécanismes d'action de différentes enzymes .

Chimie analytique : Étalons de chromatographie

En raison de sa structure et de ses propriétés bien définies, ce composé peut être utilisé comme étalon en analyse chromatographique pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes .

Sciences de l'environnement : Études de dégradation

En sciences de l'environnement, les chercheurs peuvent utiliser This compound pour étudier les processus de dégradation des hétérocycles azotés, qui sont des polluants courants. Comprendre les voies de dégradation peut conduire à de meilleures stratégies de remédiation environnementale .

Analyse Biochimique

Biochemical Properties

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Diels-Alder cycloaddition reactions, where it acts as a reactant to form more complex structures . Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can interact with amino-protective groups, influencing the synthesis of various pharmaceutically active ingredients . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates.

Cellular Effects

The effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression. By interacting with specific transcription factors, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can modulate the expression of genes involved in cellular metabolism and growth . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and transcription factors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can induce changes in gene expression by influencing the binding of transcription factors to DNA . These molecular interactions ultimately lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects highlight the potential for this compound to be used in prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while still exerting significant biochemical and cellular effects . At higher doses, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one has been shown to affect metabolite levels, leading to changes in the overall metabolic profile of cells . These interactions highlight the compound’s role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its overall activity and function . The transport and distribution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one are critical for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a crucial role in its activity and function. This compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects in the appropriate cellular context, influencing processes such as gene expression and metabolic activity .

Mécanisme D'action

The mechanism by which Vince Lactam exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug design, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the modifications made to the Vince Lactam scaffold.

Comparaison Avec Des Composés Similaires

2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the size of the ring system and the position of the nitrogen atom.

8-Azabicyclo[3.2.1]octane: Another similar compound, which is the central core of tropane alkaloids, known for their biological activities.

Uniqueness:

Propriétés

Numéro CAS |

130931-83-8 |

|---|---|

Formule moléculaire |

C6H7NO |

Poids moléculaire |

109.13 g/mol |

Nom IUPAC |

(1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one |

InChI |

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |

Clé InChI |

DDUFYKNOXPZZIW-WHFBIAKZSA-N |

SMILES isomérique |

C1[C@@H]2C=C[C@@H]1NC2=O |

SMILES |

C1C2C=CC1NC2=O |

SMILES canonique |

C1C2C=CC1NC2=O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of cis-2,4-pyrrolidinedicarboxylic acid?

A1: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one serves as a crucial chiral starting material in the stereospecific synthesis of (2S,4S)-(-)-2,4-pyrrolidinedicarboxylic acid. [] This is achieved through a series of reactions, beginning with a hetero Diels-Alder reaction, followed by a stereospecific transformation of the resulting lactam intermediate to the final product using ruthenium tetroxide oxidation. [] This synthetic route highlights the importance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in accessing specific stereoisomers of pyrrolidinedicarboxylic acid derivatives, which may have significant biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.